An In-Depth Technical Guide to 4-(2,4-Dichlorophenyl)butan-1-amine (CAS 22704-59-2)
An In-Depth Technical Guide to 4-(2,4-Dichlorophenyl)butan-1-amine (CAS 22704-59-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,4-Dichlorophenyl)butan-1-amine, with CAS number 22704-59-2, is a primary amine of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a dichlorinated phenyl ring and a flexible butylamine chain, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of the dichlorophenyl group can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive overview of the known and predicted properties of 4-(2,4-Dichlorophenyl)butan-1-amine, a detailed protocol for its synthesis, and essential information on its handling, safety, and potential applications.
Chemical and Physical Properties
Direct experimental data for 4-(2,4-Dichlorophenyl)butan-1-amine is limited in publicly accessible literature. The following properties are a combination of data from chemical suppliers and predictions based on the properties of structurally similar compounds, such as n-butylamine and other dichlorophenyl derivatives.
| Property | Value | Source |
| CAS Number | 22704-59-2 | N/A |
| Molecular Formula | C₁₀H₁₃Cl₂N | [1] |
| Molecular Weight | 218.12 g/mol | [2] |
| Appearance | Predicted: Colorless to yellow liquid | [3] |
| Boiling Point | Predicted: >200 °C | [4][5] |
| Melting Point | Not available (likely a liquid at room temperature) | N/A |
| Solubility | Predicted to be soluble in most organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.[3][6] Limited solubility in water.[7] | N/A |
| pKa (predicted) | ~10.5 (for the protonated amine) | N/A |
| logP (predicted) | 3.2 | [1] |
Note: The predicted values are based on the general properties of primary amines and the influence of the dichlorophenyl group.[3][4][5] Experimental verification is recommended.
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for 4-(2,4-Dichlorophenyl)butan-1-amine based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic chain, and amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.4 | d | 1H | Ar-H (proton ortho to the butyl chain) |
| ~7.2 | dd | 1H | Ar-H (proton between the two chlorine atoms) |
| ~7.1 | d | 1H | Ar-H (proton ortho to a chlorine atom) |
| ~2.7 | t | 2H | -CH₂-Ar |
| ~2.6 | t | 2H | -CH₂-NH₂ |
| ~1.6 | m | 2H | -CH₂-CH₂-Ar |
| ~1.4 | m | 2H | -CH₂-CH₂-NH₂ |
| ~1.3 (broad s) | s | 2H | -NH₂ |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~138-140 | Ar-C (quaternary, attached to the butyl chain) |
| ~132-135 | Ar-C (quaternary, attached to chlorine) |
| ~127-130 | Ar-CH |
| ~42 | -CH₂-NH₂ |
| ~35 | -CH₂-Ar |
| ~33 | -CH₂-CH₂-NH₂ |
| ~28 | -CH₂-CH₂-Ar |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z ≈ 217 (with characteristic isotopic pattern for two chlorine atoms).[1]
-
Major Fragments:
-
Loss of the butylamine side chain.
-
Alpha-cleavage of the C-C bond adjacent to the nitrogen atom.
-
Fragments corresponding to the dichlorophenyl moiety.
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amine and aromatic functional groups.[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, two bands | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1600-1475 | Medium-Weak | Aromatic C=C stretch |
| 1250-1020 | Medium | C-N stretch (aliphatic amine) |
| 800-600 | Strong | C-Cl stretch |
Synthesis Protocol
A plausible and efficient synthesis of 4-(2,4-Dichlorophenyl)butan-1-amine can be achieved via a two-step process starting from 2,4-dichlorobenzaldehyde. The key intermediate is 4-(2,4-dichlorophenyl)butanenitrile, which is then reduced to the target primary amine.
Caption: Reduction of the nitrile to the primary amine.
Materials and Equipment:
-
4-(2,4-Dichlorophenyl)butanenitrile
-
Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent (e.g., Raney Nickel with H₂, NaBH₄/CoCl₂) [10][11]* Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator, distillation apparatus or chromatography columns)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Addition of Nitrile: Dissolve 4-(2,4-dichlorophenyl)butanenitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(2,4-Dichlorophenyl)butan-1-amine.
Reactivity and Stability
-
Basicity: As a primary amine, this compound is basic and will react with acids to form ammonium salts.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, reacting with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. [12]* Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to air and light over long-term storage, potentially leading to discoloration and degradation. [3]* Incompatibilities: It is incompatible with strong oxidizing agents, acids, and acid chlorides.
Safety and Handling
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with the compound outside of a fume hood or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Potential Applications in Drug Development
The 4-(2,4-Dichlorophenyl)butan-1-amine scaffold is of interest in drug discovery due to the established pharmacological activities of related compounds. The dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients, where it can enhance binding affinity to target proteins and improve pharmacokinetic properties.
-
Central Nervous System (CNS) Agents: The structural similarity to compounds that interact with biogenic amine transporters suggests potential applications in the development of antidepressants, anxiolytics, or agents for treating other neurological disorders. [13]* Antimicrobial and Anticancer Agents: Aromatic amines are precursors to a wide range of heterocyclic compounds with demonstrated antimicrobial and anticancer activities. [4]* Enzyme Inhibitors: The amine functionality can serve as a key interaction point for binding to the active sites of various enzymes.
Conclusion
4-(2,4-Dichlorophenyl)butan-1-amine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. While comprehensive experimental data is not widely available, this guide provides a solid foundation of its predicted properties, a detailed synthetic protocol, and essential safety information. Researchers and drug development professionals can use this guide as a starting point for their work with this compound, with the strong recommendation that the predicted properties be experimentally verified.
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